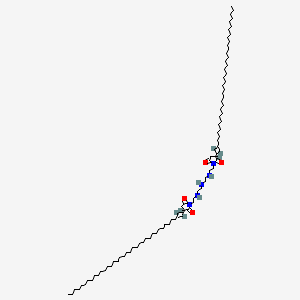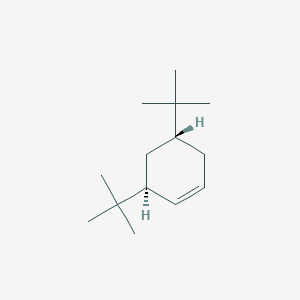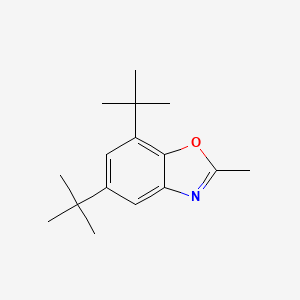![molecular formula C20H21ClN4O2 B14495567 N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline CAS No. 64209-23-0](/img/structure/B14495567.png)
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro-substituted pentyl group attached to the indole ring, a nitro group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro-Pentyl Group: The chloro-pentyl group can be introduced through a nucleophilic substitution reaction using a suitable chloroalkane.
Formation of the Nitroaniline Moiety: The nitro group can be introduced via nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step involves the coupling of the chloro-pentylindole with the nitroaniline moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or proteins, leading to modulation of biological processes. For example, it may bind to cannabinoid receptors, influencing pain perception and inflammation pathways .
類似化合物との比較
Similar Compounds
(1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone: A synthetic cannabinoid with similar structural features.
N,N-bis(1-pentylindol-3-yl-carboxy)naphthylamine: An analog with an additional indole-carbonyl group.
Uniqueness
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
64209-23-0 |
|---|---|
分子式 |
C20H21ClN4O2 |
分子量 |
384.9 g/mol |
IUPAC名 |
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C20H21ClN4O2/c1-2-3-6-13-24-19-8-5-4-7-17(19)18(20(24)21)14-22-23-15-9-11-16(12-10-15)25(26)27/h4-5,7-12,14,23H,2-3,6,13H2,1H3 |
InChIキー |
MLGJHWVEPWZAAV-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


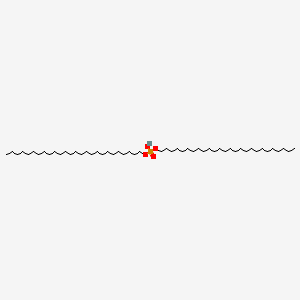
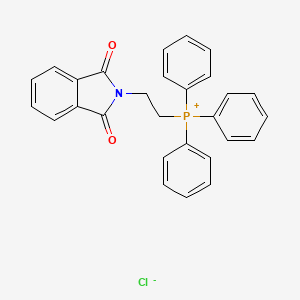
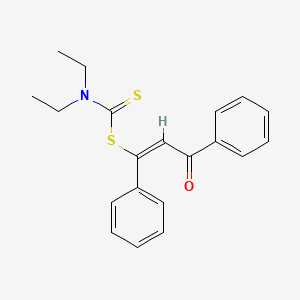

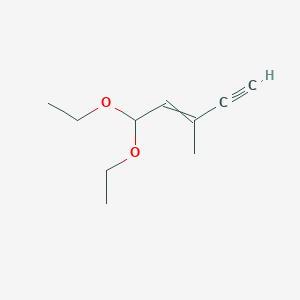
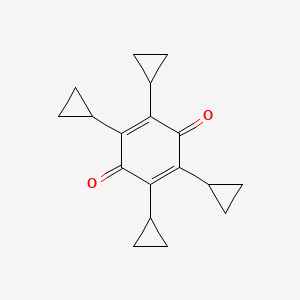
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)

![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)

